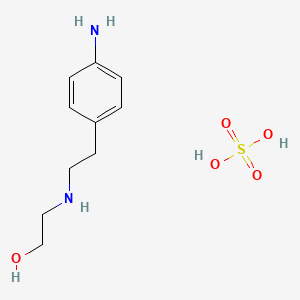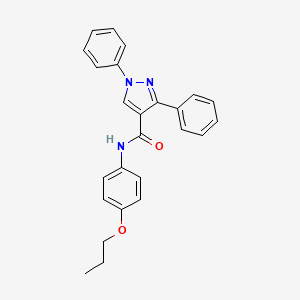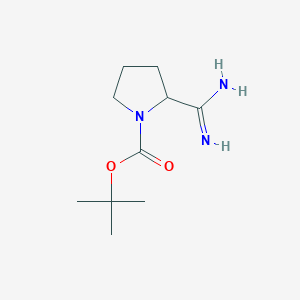
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is an organic compound that features a benzene ring substituted with a nitrile group and a 3,4-dihydroxybenzylidenamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with 4-aminobenzonitrile under acidic or basic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrile group can interact with nucleophiles. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzonitrile: Similar structure but lacks the benzylidenamino group.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of the dihydroxy groups.
4-Aminobenzonitrile: Lacks the dihydroxybenzylidenamino group.
Uniqueness
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is unique due to the presence of both the nitrile and 3,4-dihydroxybenzylidenamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H10N2O2 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-[(3,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)14(18)7-11/h1-7,9,17-18H |
InChI-Schlüssel |
WGKIYMJXPWIUEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)

![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)








![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
